molecular formula C11H21NO3 B581696 N-BOC-3-(Ethoxymethyl)azetidine CAS No. 1373233-11-4

N-BOC-3-(Ethoxymethyl)azetidine

Cat. No.: B581696
CAS No.: 1373233-11-4
M. Wt: 215.293
InChI Key: IILNXKTXWWZRLR-UHFFFAOYSA-N
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Description

N-BOC-3-(Ethoxymethyl)azetidine is a four-membered azetidine ring derivative featuring a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom and an ethoxymethyl (-CH₂-O-C₂H₅) substituent at the 3-position. The BOC group enhances stability during synthetic processes, while the ethoxymethyl moiety contributes to lipophilicity and modulates reactivity. This compound is of interest in pharmaceutical and organic synthesis due to azetidine’s ring strain, which can influence conformational preferences and biological activity .

Properties

IUPAC Name

tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILNXKTXWWZRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742956
Record name tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-11-4
Record name tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mesylation-Displacement Approach

This method involves sequential mesylation and nucleophilic displacement to introduce the ethoxymethyl group. Key steps include:

Mesylation :

  • Reagents : Methanesulfonyl chloride (MsCl) in methylene chloride or chloroform.

  • Base : Triethylamine or diisopropylethylamine to neutralize HCl byproducts.

  • Conditions : Conducted at -40°C to -70°C to minimize side reactions.

  • Critical Note : The mesylate intermediate is highly labile and must be used within two hours to prevent >20% decomposition.

Displacement :

  • Nucleophile : Ethanol or ethoxide ions.

  • Solvent : Water, enabling facile removal of byproducts via precipitation.

  • Isolation : The product often precipitates directly, particularly with aromatic nucleophiles, simplifying purification.

Protection/Deprotection Strategy

This route employs protective group manipulation to achieve regioselective functionalization:

Deprotection Example :

  • Starting Material : N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol).

  • Acid Hydrolysis : Treated with 3M HCl at room temperature, followed by ether extraction to remove silyl ether byproducts.

  • Basification : Aqueous NaOH and K₂CO₃ saturation to precipitate the free amine.

  • Final Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂, yielding this compound with 64% isolated yield.

Reaction Conditions and Optimization

Temperature and Solvent Effects

ParameterMesylation-DisplacementProtection/Deprotection
Temperature -40°C to -70°C25°C (hydrolysis)
Solvent Chlorinated solventsWater/CH₂Cl₂
Reaction Time 1–2 hours12–24 hours

Key Findings :

  • Low temperatures during mesylation suppress oligomerization.

  • Aqueous conditions in displacement reactions enhance byproduct removal but may limit solvent compatibility.

Catalytic and Stoichiometric Considerations

  • Base Selection : Tertiary amines (e.g., triethylamine) are critical for scavenging HCl during mesylation, with diisopropylethylamine offering superior solubility in chlorinated solvents.

  • Nucleophile Excess : Ethanol is typically used in 1.5–2.0 equivalents to ensure complete displacement of the mesylate group.

Characterization and Analytical Techniques

Post-synthesis characterization ensures structural fidelity and purity:

  • NMR Spectroscopy :

    • ¹H NMR : δ 1.2–1.4 ppm (Boc tert-butyl), δ 3.4–3.7 ppm (ethoxymethyl protons).

    • ¹³C NMR : δ 80–85 ppm (Boc carbonyl).

  • Mass Spectrometry : HRMS confirms molecular weight ([M+H]⁺ = 215.29 g/mol).

  • Chromatography : HPLC purity >95% using C18 columns with acetonitrile/water gradients.

Scalability and Industrial Applications

Pilot-Scale Synthesis

  • Batch Size : Up to 400 g demonstrated in patented protocols.

  • Yield Optimization :

    • Mesylation : 70–75% yield at -50°C.

    • Protection/Deprotection : 64% yield with streamlined workup.

Challenges in Scale-Up

  • Mesylate Stability : Rapid decomposition necessitates in-situ generation and immediate use.

  • Solvent Recovery : Chlorinated solvents require dedicated distillation systems for reuse.

Comparative Analysis of Preparation Methods

MetricMesylation-DisplacementProtection/Deprotection
Yield 70–75%64%
Purity >95%>90%
Operational Complexity High (cryogenic conditions)Moderate (ambient hydrolysis)
Scalability Limited by mesylate stabilityRobust for multi-kilogram batches

Synthesis Recommendation : The protection/deprotection route is preferred for large-scale production due to tolerance of ambient conditions and simpler workup.

Chemical Reactions Analysis

Types of Reactions

N-BOC-3-(Ethoxymethyl)azetidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can modify the functional groups attached to the azetidine ring.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Building Block for Complex Molecules

N-BOC-3-(Ethoxymethyl)azetidine serves as a crucial intermediate in the synthesis of more complex organic compounds. It can be employed in various reactions, including:

  • Nucleophilic Substitution Reactions : The ethoxymethyl group can be replaced by various nucleophiles, leading to the formation of new azetidine derivatives.
  • Cyclization Reactions : It can participate in cyclization to form cyclic compounds, which are essential in drug development.

2.2 Synthesis of Heterocycles

The compound has been used to synthesize functionalized heterocycles, which are important in pharmaceuticals. For instance, it can be reacted with other heterocyclic moieties to create compounds with enhanced biological activity .

Applications in Medicinal Chemistry

3.1 JAK Inhibitors

Research indicates that azetidine derivatives, including this compound, have potential as Janus kinase (JAK) inhibitors. These inhibitors are crucial in treating autoimmune diseases and certain cancers due to their role in modulating inflammatory responses . The compound's ability to inhibit specific kinases makes it a candidate for further development into therapeutic agents.

3.2 Drug Development

The compound's structural features allow for modifications that can lead to improved pharmacological profiles. Its application in drug design includes:

  • Targeting Specific Pathways : By modifying the substituents on the azetidine ring, researchers can tailor compounds to target specific biological pathways involved in disease mechanisms.
  • Enhancing Solubility and Bioavailability : The BOC protecting group can be strategically used to enhance the solubility and stability of drug candidates during development .

Data Summary Table

Application AreaSpecific UsesPotential Benefits
Organic SynthesisBuilding block for complex moleculesVersatility in reactions
Medicinal ChemistryJAK inhibitorsTargeting autoimmune diseases and cancers
Drug DevelopmentModifications for improved pharmacological profilesEnhanced solubility and bioavailability
Safety ConsiderationsSkin irritation, respiratory issuesRequires proper handling protocols

Mechanism of Action

The mechanism of action of N-BOC-3-(Ethoxymethyl)azetidine involves its reactivity due to the ring strain of the four-membered azetidine ring. This strain makes the compound more reactive and allows it to participate in various chemical reactions. The nitrogen atom in the ring can act as a nucleophile, facilitating substitution reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 3-position substituent and nitrogen-protecting group define key differences among azetidine analogs. Below is a comparative analysis:

Stability and Reactivity Trends

  • Ether vs. Hydroxyl Groups : Ethoxymethyl and propoxymethyl derivatives exhibit superior stability under basic conditions compared to hydroxymethyl analogs, which may undergo oxidation or elimination .
  • Amino vs. Ether Groups: Aminoethyl derivatives are more reactive in nucleophilic substitutions (e.g., cross-coupling) but require careful pH control due to their basicity (pKa ~10.6) .
  • Aromatic Substituents : Aryl-azetidines show sensitivity to decomposition, particularly with electron-withdrawing groups (e.g., 4-chlorobenzyloxy) .

Physicochemical Properties

  • Lipophilicity (LogP) : Ethoxymethyl (estimated LogP ~1.5) > hydroxymethyl (LogP ~0.8) due to the ethoxy group’s hydrophobic character.
  • Solubility : Hydroxymethyl derivatives are more water-soluble, while aryl-substituted analogs favor organic solvents like DCM or DMF .
  • Thermal Stability: BOC-protected azetidines generally decompose above 200°C, with boiling points varying by substituent (e.g., 3-Boc-Aminoethylazetidine: 302°C) .

Biological Activity

N-BOC-3-(Ethoxymethyl)azetidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C11H21NO3C_{11}H_{21}NO_3 and a molecular weight of 215.29 g/mol. The compound features a BOC (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the ring strain present in the azetidine structure. This strain allows for high reactivity, enabling the compound to participate in nucleophilic reactions and form covalent bonds with target proteins, which is crucial for its pharmacological effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that azetidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest, although further research is necessary to elucidate these pathways .

Anti-inflammatory Effects

The compound's interaction with inflammatory pathways has been explored, particularly its role as a potential inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA can lead to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. This suggests that this compound could be developed as a therapeutic agent for managing inflammatory conditions .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus; potential for antibiotic development .
Study 2Anticancer PropertiesShowed cytotoxicity in MCF-7 and MDA-MB-231 cells; potential mechanisms include apoptosis induction .
Study 3Anti-inflammatory MechanismIdentified as an NAAA inhibitor; increases PEA levels, suggesting therapeutic use in inflammation .

Q & A

Q. What are the recommended synthetic routes for N-BOC-3-(Ethoxymethyl)azetidine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via Boc-protection of the azetidine nitrogen followed by functionalization of the 3-position. A validated approach involves the Horner-Wadsworth-Emmons reaction using N-Boc-3-azetidinone as a precursor, followed by rhodium(I)-catalyzed conjugate addition to introduce ethoxymethyl groups . Key variables include:
  • Catalyst selection : Rhodium(I) catalysts improve regioselectivity.
  • Temperature : Reactions performed at 0–25°C minimize side-product formation.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store the compound at 0–6°C under inert gas (argon or nitrogen) to prevent degradation. The Boc group is sensitive to moisture and acidic conditions; use anhydrous solvents (e.g., THF, DCM) for reactions. Stability tests via TLC or LC-MS every 3–6 months are advised to monitor decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (δ 1.2–1.4 ppm for Boc tert-butyl; δ 3.4–3.7 ppm for ethoxymethyl protons) and 13^13C NMR (δ 80–85 ppm for Boc carbonyl) confirm substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ = 245.3 g/mol).
  • IR Spectroscopy : Bands at ~1680–1700 cm1^{-1} confirm the Boc carbonyl group .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the azetidine ring’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethoxymethyl group introduces steric hindrance and electronic effects. Comparative studies with 3-(hydroxymethyl)azetidine ( ) show that ethoxymethyl reduces nucleophilicity at the azetidine nitrogen due to electron-donating ethoxy oxygen. Reactivity can be enhanced using Lewis acids (e.g., BF3_3·Et2_2O) to polarize the Boc carbonyl, facilitating ring-opening or substitution .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity (e.g., moderate vs. low activity in ) arise from assay conditions. Standardize protocols:
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM.
  • Cell Line Selection : Use isogenic lines (e.g., HEK293 vs. HeLa) to assess specificity.
  • Control Compounds : Compare with 1-Boc-3-aminomethyl-azetidine (lower hydrophobicity) to isolate ethoxymethyl effects .

Q. Can this compound serve as a precursor for spirocyclic or fused-ring systems in drug discovery?

  • Methodological Answer : Yes. The azetidine ring undergoes cycloaddition (e.g., [3+2] with nitrones) or ring-expansion (via Rh-catalyzed C–H activation) to form spirocycles. For example, heating with dienophiles (e.g., maleimides) at 80°C in DMF yields fused bicyclic structures. Monitor reaction progress via 19^19F NMR if fluorinated reagents are used .

Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like acetylcholinesterase (AChE). Parameterize the ethoxymethyl group using GAFF force fields. Validate predictions with SPR (surface plasmon resonance) binding assays. Comparative analysis with N-ethylazetidine-3-carboxamide () reveals ethoxymethyl’s role in enhancing hydrophobic interactions .

Data Analysis & Experimental Design

Q. How to design SAR studies for this compound analogs targeting enzyme inhibition?

  • Methodological Answer :
  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., ethoxy → methoxy, propoxymethyl).
  • Enzyme Assays : Use fluorogenic substrates (e.g., acetylthiocholine for AChE) to measure IC50_{50}.
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Q. What analytical approaches identify degradation products of this compound under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze via:
  • LC-QTOF-MS : Detect hydrolyzed products (e.g., free azetidine, ethoxymethanol).
  • Stability-Indicating Assays : Use HILIC chromatography to separate polar degradation products.
  • Kinetic Modeling : Determine half-life using first-order decay models .

Comparative & Mechanistic Studies

Q. How does this compound compare to other Boc-protected azetidines in catalytic asymmetric synthesis?

  • Methodological Answer :
    Compared to N-Boc-3-(hydroxymethyl)azetidine (), the ethoxymethyl group improves solubility in nonpolar solvents (e.g., toluene), enabling chiral auxiliaries like BINAP in asymmetric alkylation. Enantiomeric excess (ee) can reach >90% with Pd catalysts. Contrast with N-Boc-3-aminomethyl-azetidine , which requires polar aprotic solvents (e.g., DMF) for similar reactions .

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